molecular formula C4H7BrO B2444591 2-(Bromomethyl)prop-2-en-1-ol CAS No. 96738-06-6

2-(Bromomethyl)prop-2-en-1-ol

Cat. No. B2444591
CAS RN: 96738-06-6
M. Wt: 151.003
InChI Key: ZGBZQPLMILYHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Bromomethyl)prop-2-en-1-ol” is an organobromine compound and a propenol . It has a molecular weight of 151 and its IUPAC name is 2-(bromomethyl)-2-propen-1-ol . It is stored at a temperature of -10 degrees and has a purity of 95%. It is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H7BrO/c1-4(2-5)3-6/h6H,1-3H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .

Scientific Research Applications

Hydrocarbonylation Catalysis

One application of 2-(Bromomethyl)prop-2-en-1-ol derivatives is in the field of hydrocarbonylation catalysis. Specifically, the hydrocarbonylation of prop-2-ene-1-ol catalyzed by rhodium triethylphosphine complexes has been shown to produce significant amounts of butane-1,4-diol and 2-methylpropan-1-ol. This process involves intricate mechanisms including formation, tautomerism, hydrogenation, and dehydration, indicating the complexity and potential of this compound in industrial catalysis applications (Simpson et al., 1996).

Asymmetric Synthesis

This compound is also instrumental in asymmetric synthesis, such as in the radical cyclizations of certain esters, which is a crucial step in the total synthesis of complex organic compounds like tacamonine. This process involves intricate steps of cyclization, transformation, and the generation of diastereomeric mixtures, showcasing its vital role in the synthesis of bioactive molecules (Ihara et al., 1994).

β-Lactam Synthesis

The compound has also been used in the synthesis of β-lactams from nonproteinogenic amino acids. This involves the transformation of methyl 2-(1-hydroxyalkyl)prop-2-enoates to methyl (Z)-2-(bromomethyl)alk-2-enoates, which then undergo various nucleophilic reactions to form β-lactams. These β-lactams have an exocyclic alkylidene and methylidene group at C(3), highlighting the compound's utility in medicinal chemistry and drug design (Buchholz & Hoffmann, 1991).

Catalysis in Organic Synthesis

This compound derivatives have been utilized in various catalytic processes in organic synthesis. For instance, they are used in the Baylis–Hillman chemistry for the enantioselective synthesis of specific propanoates. This demonstrates the compound's versatility and its potential for creating enantiomerically pure substances, which are crucial in the development of pharmaceuticals (Basavaiah et al., 2001).

Fluorescent Molecule Production

Additionally, this compound derivatives are used in the production of fluorescent dihydrofuran derivatives. This involves a regio- and stereoselective homocoupling process followed by cyclization, highlighting its importance in the development of novel materials with specific fluorescent properties (Funayama et al., 2005).

Safety and Hazards

“2-(Bromomethyl)prop-2-en-1-ol” is classified as a flammable liquid (Category 2), according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2-(bromomethyl)prop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c1-4(2-5)3-6/h6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBZQPLMILYHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CO)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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